7-Deazainosine - 2862-16-0

7-Deazainosine

Catalog Number: EVT-257315
CAS Number: 2862-16-0
Molecular Formula: C11H13N3O5
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Deazainosine is a biochemical.
Synthesis Analysis

The synthesis of 7-deazainosine can be achieved through several methods, including both classical organic synthesis and chemoenzymatic approaches.

  1. Classical Synthesis: This involves the use of halogenated precursors and nucleophilic substitution reactions. For example, one method utilizes a pyrrolo[2,3-d]pyrimidine scaffold which undergoes glycosylation with ribofuranose derivatives to yield the desired nucleoside .
  2. Chemoenzymatic Methods: These approaches leverage enzymes such as purine nucleoside phosphorylase from Escherichia coli for selective transglycosylation reactions, allowing for more regioselective synthesis with fewer side products .

The technical details of these methods involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.

Molecular Structure Analysis

The molecular structure of 7-deazainosine features a purine base modified by the absence of the nitrogen at the 7-position.

  • Chemical Formula: C₁₁H₁₃N₅O₅
  • Molecular Weight: Approximately 283.25 g/mol
  • Structural Characteristics: The compound consists of a ribose sugar attached to a deazapurine base. The absence of nitrogen at position 7 affects hydrogen bonding and base pairing properties compared to standard purines.

This modification contributes to its unique interactions in biochemical pathways, particularly in nucleic acid metabolism .

Chemical Reactions Analysis

7-Deazainosine participates in various chemical reactions typical of nucleosides:

  1. Nucleophilic Substitution: The modified structure allows for substitution reactions at different positions on the purine ring or sugar moiety, facilitating the synthesis of diverse analogs.
  2. Phosphorylation: Like other nucleosides, it can be phosphorylated to form nucleotide derivatives which are essential for biological activity.
  3. Dealkylation and Alkylation Reactions: These reactions are used to modify functional groups on the ribose or base to enhance biological activity or selectivity against specific targets .
Mechanism of Action

The mechanism of action for 7-deazainosine primarily revolves around its incorporation into RNA or DNA during replication processes.

  • Inhibition of Enzymatic Activity: By mimicking natural nucleosides, 7-deazainosine can inhibit key enzymes involved in nucleotide metabolism, such as adenosine deaminase.
  • Antiviral Activity: Its structure allows it to interfere with viral replication processes by being incorporated into viral RNA, leading to dysfunctional viral proteins .

Data from various studies indicate that these mechanisms contribute to its potential therapeutic effects against viral infections and certain cancers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-deazainosine are crucial for understanding its behavior in biological systems:

  • Solubility: Generally soluble in water and polar organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for purines.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to characterize purity and structural integrity .

Applications

7-Deazainosine has several scientific applications:

  1. Antiviral Agents: Its structural similarity to natural nucleosides allows it to act as an antiviral agent against various viruses by inhibiting their replication.
  2. Anticancer Research: Studies suggest that it may possess cytostatic properties, making it a candidate for cancer treatment protocols.
  3. Biochemical Research: Used as a tool in molecular biology for studying nucleic acid interactions due to its unique properties compared to standard nucleotides .
Biosynthesis and Enzymatic Pathways of 7-Deazainosine

Chemical Structure & Significance:7-Deazainosine (7-β-D-ribofuranosylpyrrolo[2,3-d]pyrimidin-4-one) belongs to the 7-deazapurine family, characterized by a pyrrolo[2,3-d]pyrimidine core replacing the imidazole ring of purines. This structural shift confers unique biochemical properties, enabling roles in tRNA modification, DNA epigenetic regulation, and antibiotic activity [1] [6]. Its biosynthesis intersects with conserved pathways for queuosine (tRNA) and bacterial DNA modification systems.

Role in Queuosine tRNA Modification Pathways

The queuosine (Q) biosynthetic pathway in bacteria and eukaryotes utilizes 7-deazapurine intermediates, where 7-deazainosine derivatives serve as metabolic precursors. Key steps include:

  • preQ₀ Synthesis: GTP undergoes enzymatic transformations via FolE (GTP cyclohydrolase IA), QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase), QueE (7-carboxy-7-deazaguanine synthase), and QueC (7-cyano-7-deazaguanine synthase) to generate preQ₀ (7-cyano-7-deazaguanine) [1] [6].
  • Reduction to preQ₁: NADPH-dependent QueF reduces preQ₀ to preQ₁ (7-aminomethyl-7-deazaguanine), the direct substrate for tRNA insertion [2].
  • Transglycosylation: tRNA-guanine transglycosylase (TGT) exchanges G34 in tRNAᵉˣᵖᵉᶜᵗᵒʳ with preQ₁. Subsequent transformations by QueA and QueG yield queuosine [1] [6].

7-Deazainosine analogs arise as shunt metabolites or via salvage pathways. For example, hydrolytic deamination of tubercidin (7-deazaadenosine) generates 7-deazainosine, observed in Streptomyces species [6]. This molecule can competitively inhibit tRNA modification enzymes, influencing translational fidelity [4].

Table 1: Enzymes in 7-Deazaguanine Biosynthesis [1] [2]

EnzymeFunctionCofactors
FolEGTP cyclohydrolase IA (H₂NTP synthesis)Zn²⁺
QueD6-carboxy-5,6,7,8-tetrahydropterin synthaseZn²⁺/Fe²⁺
QueE7-carboxy-7-deazaguanine synthase (CDG synthesis)Fe-S cluster, SAM
QueC7-cyano-7-deazaguanine synthase (preQ₀ synthesis)ATP, Zn²⁺
QueFpreQ₀ reductase (preQ₁ synthesis)NADPH

Cross-Talk Between RNA and DNA Modification Systems

Historically confined to tRNA, 7-deazaguanine derivatives (e.g., preQ₀, preQ₁, archaeosine) are now identified in DNA across bacteriophages and bacteria, revealing conserved metabolic crosstalk:

  • Phage Anti-Restriction Systems: Enterobacteria phage 9g replaces ~27% of dG with dG⁺ (2'-deoxyarchaeosine), synthesized via preQ₀ insertion by DpdA and amination by Gat-QueC. This modification confers broad resistance to restriction enzymes (e.g., EcoRI) by hindering DNA recognition [3] [10].
  • Bacterial Restriction-Modification (RM) Systems: Salmonella enterica encodes the dpd cluster, where DpdA/B insert preQ₀ into DNA, and DpdC converts it to dADG (2'-deoxy-7-amido-7-deazaguanine). This acts as a self-marker to differentiate host vs. invader DNA [3] [5].
  • Shared Precursors: preQ₀ serves as the universal precursor for both tRNA queuosine and DNA 7-deazaguanine modifications. Phages like Halovirus HVTV-1 incorporate dPreQ₁ (2'-deoxy-7-aminomethyl-7-deazaguanine) using QueF homologs [5] [10].

Table 2: 7-Deazaguanine Derivatives in DNA [3] [5] [10]

ModificationOrganismBiosynthetic RouteBiological Role
dG⁺Enterobacteria phage 9gpreQ₀ → Gat-QueC aminationAnti-restriction
dADGSalmonella entericapreQ₀ → DpdC-dependent hydrolysisRM system marker
dPreQ₁Halovirus HVTV-1preQ₀ → QueF reductionRestriction evasion
mdPreQ₁ (new)Uncultured phagepreQ₁ → DpdM methylationUnknown

ATP-Dependent Transglycosylation Mechanisms in Bacterial Dpd Systems

The Dpd DNA modification system employs an ATP-driven transglycosylation mechanism distinct from tRNA-TGT:

  • DpdA: Homologous to TGT but DNA-specific. Uses a conserved catalytic triad (e.g., Cys97, Asp143, Asp145 in Salmonella) to exchange target dG with preQ₀ via a covalent enzyme-base intermediate [3] [8].
  • DpdB: An AAA⁺ ATPase essential for activity. Hydrolyzes ATP to unwind DNA or remodel nucleoprotein complexes, enabling DpdA access to guanine bases. Structural studies reveal hexameric assembly with DNA-binding pores [3] [8].
  • Kinetic Coupling: ATP hydrolysis by DpdB increases the efficiency of DpdA transglycosylation >50-fold. Mutations in DpdB's Walker B motif (Glu160) abolish activity, confirming energy dependence [8].

Table 3: Dpd System Components and Functions [3] [5] [8]

ProteinFunctionStructural FeaturesKey Residues/Motifs
DpdADNA transglycosylase (preQ₀ insertion)Rossmann fold + Zn-binding domainCys97, Asp143, Asp145 (catalytic)
DpdBAAA⁺ ATPase (DNA remodeling)Hexameric ring with central poreWalker A/B motifs, Sensor-2
DpdCAmidotransferase (preQ₀ → ADG conversion)β-lactamase-like foldCys201 (nucleophile)

Functional Reconstitution of DpdA/B/C Enzymatic Complexes

In vitro reconstitution of the Salmonella Dpd system elucidated mechanistic details:

  • Minimal Machinery: DpdA + DpdB + preQ₀ + ATP suffice for preQ₀ insertion into dsDNA. DpdC acts independently to hydrolyze preQ₀ to ADG [3] [8].
  • Structural Insights:
  • SAXS analysis showed DpdA binds DNA via minor groove contacts, inducing a 45° kink to extrude the target base [8].
  • X-ray crystallography of DpdA•DNA complexes revealed base flipping facilitated by DpdB-driven helix distortion [8].
  • Residue Validation: Site-directed mutagenesis confirmed DpdA catalytic residues (C97A/D143N abolished activity) and DpdB ATPase motifs (E160Q inactive) [3].
  • Kinetic Parameters: The Kₘ for preQ₀ is 12 ± 3 μM, and turnover is 0.5 min⁻¹. ATP hydrolysis occurs at 8.2 min⁻¹ per DpdB hexamer [8].

Table 4: Experimentally Determined Parameters for Dpd Enzymes [3] [8]

ParameterDpdADpdBDpdC
Kₘ (preQ₀)12 ± 3 μMN/A25 ± 6 μM
kcat (min⁻¹)0.5 ± 0.18.2 (ATPase)1.8 ± 0.3
DNA Binding AffinityKd = 140 ± 20 nMKd = 90 ± 15 nMNot detected
Key Inhibitors7-deazaguanineADP, AMP-PNPDON

Properties

CAS Number

2862-16-0

Product Name

7-Deazainosine

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C11H13N3O5/c15-3-6-7(16)8(17)11(19-6)14-2-1-5-9(14)12-4-13-10(5)18/h1-2,4,6-8,11,15-17H,3H2,(H,12,13,18)

InChI Key

DPRSKJHWKNHBOW-UHFFFAOYSA-N

SMILES

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

Solubility

Soluble in DMSO

Synonyms

7-Deazainosine; Deaminohydroxytubercindin; 7 Deazainosine; 7Deazainosine.

Canonical SMILES

C1=CN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN(C2=C1C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.